Monascin
Overview
Description
Monascin is an organic heterotricyclic compound derived from Monascus-fermented products1. It exhibits potent anti-inflammatory and anti-diabetic properties2. It effectively suppresses inflammatory factors, reduces endothelial adhesiveness, and enhances antioxidant genes2.
Synthesis Analysis
Monascin is a product of the fermentation process of Monascus purpureus3. The production methods of Monascus yellow pigments, biosynthesis of Monascus pigments from M. purpureus, and factors affecting yellow pigment production during fermentation have been studied3.
Molecular Structure Analysis
Monascin has a molecular formula of C21H26O54. Its average mass is 358.428 Da and its monoisotopic mass is 358.178009 Da4.
Chemical Reactions Analysis
Monascus pigments, including Monascin, are synthesized by a combination of polyketide and fatty acid synthases5. The major pigments consist of pairs of yellow (ankaflavin and monascin), orange (rubropunctatin and monascorubrin), and red (rubropunctamine and monascorubramine) compounds5.
Physical And Chemical Properties Analysis
Monascin has a density of 1.2±0.1 g/cm34. Its boiling point is 574.6±50.0 °C at 760 mmHg4. The vapour pressure is 0.0±1.6 mmHg at 25°C4. The enthalpy of vaporization is 86.1±3.0 kJ/mol4. The flash point is 251.5±30.2 °C4.
Scientific Research Applications
Antibacterial Activity : Monascin extracted from red kojic rice shows significant inhibitory effects on Staphylococcus aureus and Bacillus subtilis, with weaker effects on Escherichia coli and Aspergillus niger, and no notable effect on Saccharomyces cerevisiae (Gao et al., 2021).
Interaction with Proteins and Antioxidant Activity : Monascin forms a complex with bovine serum albumin (BSA) through hydrophobic and hydrogen bond interactions, affecting its antioxidant properties. This complex exhibits reduced DPPH radical-scavenging ability, suggesting a potential impact on antioxidation pathways (Wu et al., 2020).
Antidiabetic and Antioxidative Agent : Monascin has shown promising results as an antidiabetic and antioxidative stress agent in both diabetic rats and Caenorhabditis elegans. It significantly lowered blood glucose, serum triglyceride, total cholesterol, and increased high-density lipoprotein levels in treated rats. Additionally, it increased stress resistance and lifespan under high-glucose conditions in C. elegans (Shi et al., 2012).
PPARgamma Agonist and Diabetes Prevention : Monascin acts as a peroxisome proliferator-activated receptor-gamma (PPARgamma) agonist and has shown benefits in preventing hyperglycemia, oxidative stress, and insulin resistance. It also induces the expression of various genes related to insulin signaling and antioxidation (Hsu & Pan, 2014).
Anti-Tumor-Initiating Effects : Monascin has been evaluated for its anti-tumor-initiating activity, showing inhibitory effects on mouse skin carcinogenesis induced by peroxynitrite and ultraviolet light B. This suggests its potential as a cancer chemopreventive agent (Akihisa et al., 2005).
Immunomodulatory Effects : Monascin and ankaflavin, secondary metabolites from Monascus-fermented products, have shown anti-inflammatory and immunomodulatory effects. They inhibited mast cell activation, suggesting potential benefits in improving type I allergies (Chang et al., 2015).
Nrf2 Activator with PPARγ-Agonist Activity : Monascin acts as a natural Nrf2 activator with PPARγ-agonist activity. It enhances glyoxalase-1 expression, which is crucial for metabolizing methylglyoxal to d-lactic acid, reducing the production of advanced glycation endproducts in type 2 diabetes models (Hsu et al., 2013).
Anti-Inflammatory and Antioxidative Effects : Monascin has demonstrated anti-inflammatory and antioxidative effects by up-regulating nuclear factor-erythroid 2-related factor-2 (Nrf2) and reducing inflammation markers in models of type 2 diabetes (Lee et al., 2013).
Antioxidative Activity : Monascin has been shown to exhibit strong antioxidative activity, effectively scavenging various radicals such as DPPH, superoxide, and hydroxyl radicals in a dose-dependent manner (Zhang et al., 2020).
Serum Lipid Regulation : Monascin has been observed to regulate serum lipid levels, particularly reducing the content of total cholesterol and triglycerides in rat models with hyperlipemia (Ji, 2002).
Antiobesity Effects : Monascin and ankaflavin have shown significant antiobesity effects by inhibiting differentiation and lipogenesis while stimulating lipolysis in obese rats fed a high-fat diet (Lee et al., 2013).
Safety And Hazards
Future Directions
Monascin has shown potential in preventing and treating various diseases, especially those related to inflammation and oxidative stress7. However, more research is needed to confirm its safety and effectiveness8. The application of Monascus pigment, including Monascin, in food and other industries also needs to be further explored8.
properties
IUPAC Name |
(3S,3aR,9aR)-3-hexanoyl-9a-methyl-6-[(E)-prop-1-enyl]-3,3a,4,8-tetrahydrofuro[3,2-g]isochromene-2,9-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O5/c1-4-6-7-9-17(22)18-16-11-13-10-14(8-5-2)25-12-15(13)19(23)21(16,3)26-20(18)24/h5,8,10,16,18H,4,6-7,9,11-12H2,1-3H3/b8-5+/t16-,18+,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKNHBAFFJINCK-RVEJDSBJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C1C2CC3=C(COC(=C3)C=CC)C(=O)C2(OC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)[C@@H]1[C@H]2CC3=C(COC(=C3)/C=C/C)C(=O)[C@@]2(OC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50944127 | |
Record name | Monascin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50944127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Monascin | |
CAS RN |
21516-68-7 | |
Record name | Monascin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21516-68-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Monascin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021516687 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Monascin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50944127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MONASCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W74D2M37FX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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